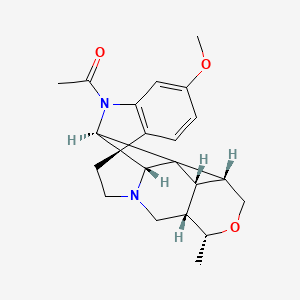

(19R)-1-Acetyl-17,19-epoxy-11-methoxycuran

Description

(19R)-1-Acetyl-17,19-epoxy-11-methoxycuran is a structurally complex alkaloid characterized by a tetracyclic curan backbone modified with an acetyl group at position 1, a methoxy group at position 11, and a 17,19-epoxy ring in the 19R configuration. This compound belongs to the Strychnospermine family, as cataloged in microbial metabolite databases (BIA-S1752) . Its synthesis likely involves acetylation and epoxidation steps analogous to methods described for related curan derivatives .

Properties

IUPAC Name |

1-[(4R,12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBRSZBLMUQBPR-HJXHSQNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2CN3CC[C@@]45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran typically involves multiple steps, starting from simpler precursor molecules. One common approach is the stereoselective reduction of 17,17-ethylenedioxy-3β-methoxy androst-5-en-19-als to obtain the desired stereoisomers . The reaction conditions often include the use of specific catalysts and reagents to ensure high diastereoisomeric purity.

Industrial Production Methods: Industrial production of (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of advanced chromatographic techniques for purification and the implementation of biocatalytic processes to enhance stereoselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran include oxidizing agents like Fe(II)/α-ketoglutarate-dependent dioxygenases, which facilitate redox-neutral reactions . Other reagents may include reducing agents and catalysts that promote specific transformations.

Major Products Formed: The major products formed from the reactions of (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

(19R)-1-Acetyl-17,19-epoxy-11-methoxycuran has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and reaction mechanisms. In biology, it serves as a tool for investigating the biosynthesis of monoterpenoid indole alkaloids and their biological activities . In medicine, the compound’s potential therapeutic properties are explored for developing new drugs, particularly in the field of oncology. Additionally, its unique chemical structure makes it valuable for industrial applications, such as the development of novel materials and catalysts .

Mechanism of Action

The mechanism of action of (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran involves its interaction with specific molecular targets and pathways. The compound’s epoxy and methoxy groups play a crucial role in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications

a) 1-Acetyl-17,19-epoxycuran (S-400)

- Key Differences : Lacks the 11-methoxy group present in the target compound.

b) 1-Acetyl-17,18:17,19-diepoxy-11-methoxycuran-20-ol (M-278)

- Key Differences : Features dual epoxy groups (17,18 and 17,19) and a hydroxyl group at position 20.

- Implications: The additional epoxy group increases ring strain, while the hydroxyl enhances hydrophilicity, contrasting with the target compound's single epoxy and non-polar acetyl group .

c) (19R)-1-Acetyl-17,19-epoxy-4-methyl-3,4-secocuran-3-one (CAS 62278-92-6)

- Key Differences : Contains a 4-methyl substituent and a 3,4-secocuran-3-one structure (open-ring system with a ketone).

- Implications : The seco modification disrupts the tetracyclic framework, altering conformational stability and reactivity compared to the intact curan system of the target compound .

Spectroscopic Characterization

- NMR Analysis: The acetyl group's carbonyl resonance (~170 ppm in ¹³C NMR) and the methoxy singlet (~3.3 ppm in ¹H NMR) are diagnostic features. Epoxy protons typically appear as doublets in the 3.5–4.5 ppm range .

- HRMS: High-resolution mass spectrometry would confirm the molecular formula (C₂₂H₂₇NO₅) and fragmentation patterns indicative of the epoxy and acetyl groups .

Biological Activity

Overview of (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran

(19R)-1-Acetyl-17,19-epoxy-11-methoxycuran is a synthetic derivative of curcumin, which is known for its potential therapeutic properties. This compound is part of a broader class of curcumin analogs that have been studied for their biological activities, particularly in relation to cancer treatment, anti-inflammatory effects, and neuroprotection.

Anticancer Properties

Research indicates that curcumin and its derivatives exhibit significant anticancer activities through various mechanisms:

- Induction of Apoptosis : Curcumin has been shown to trigger programmed cell death in various cancer cell lines by modulating apoptotic pathways.

- Inhibition of Tumor Growth : Studies suggest that curcumin can inhibit tumor growth by affecting cell cycle regulation and suppressing angiogenesis.

For (19R)-1-Acetyl-17,19-epoxy-11-methoxycuran specifically, while direct studies may be limited, it is hypothesized to share similar mechanisms due to its structural similarities with curcumin.

Anti-inflammatory Effects

Curcumin derivatives are recognized for their anti-inflammatory properties:

- Cytokine Modulation : These compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Inhibition of NF-kB Pathway : They may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Neuroprotective Effects

Recent studies have suggested that curcumin analogs may offer neuroprotective benefits:

- Reduction of Oxidative Stress : Curcumin can scavenge free radicals and reduce oxidative stress in neuronal cells.

- Improvement in Cognitive Function : Animal studies have indicated potential improvements in memory and learning functions when treated with curcumin derivatives.

Data Table: Biological Activities of Curcumin Derivatives

Case Study 1: Anticancer Activity

A study conducted on a series of curcumin analogs demonstrated that specific modifications to the curcumin structure enhanced its potency against breast cancer cells. The study found that these modifications led to increased apoptosis and reduced cell proliferation rates.

Case Study 2: Anti-inflammatory Effects

Research involving animal models has shown that curcumin significantly decreased inflammation markers in induced arthritis. The study highlighted the compound's ability to downregulate inflammatory pathways effectively.

Case Study 3: Neuroprotection

In a clinical trial involving patients with mild cognitive impairment, supplementation with curcumin showed promising results in improving cognitive scores over a six-month period. This suggests potential benefits for neurodegenerative conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.